molecular formula C20H21ClFNO3 B4548671 2-Chloro-6-fluorobenzyl 2-{[4-(tert-butyl)benzoyl]amino}acetate

2-Chloro-6-fluorobenzyl 2-{[4-(tert-butyl)benzoyl]amino}acetate

Cat. No.: B4548671
M. Wt: 377.8 g/mol
InChI Key: OOUGOGHHYFWYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluorobenzyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro, fluoro, benzyl, and tert-butyl groups, which contribute to its unique chemical properties.

Scientific Research Applications

2-Chloro-6-fluorobenzyl 2-{[4-(tert-butyl)benzoyl]amino}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl 2-{[4-(tert-butyl)benzoyl]amino}acetate typically involves multiple steps, starting with the preparation of 2-Chloro-6-fluorobenzyl chloride. This intermediate can be synthesized by reacting 2-Chloro-6-fluorotoluene with thionyl chloride under reflux conditions . The resulting 2-Chloro-6-fluorobenzyl chloride is then reacted with 2-{[4-(tert-butyl)benzoyl]amino}acetic acid in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl 2-{[4-(tert-butyl)benzoyl]amino}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl 2-{[4-(tert-butyl)benzoyl]amino}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.

    2-Chloro-6-fluorobenzylamine:

    4-(tert-butyl)benzoyl chloride: Used in the synthesis of various benzoyl derivatives.

Uniqueness

2-Chloro-6-fluorobenzyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-[(4-tert-butylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO3/c1-20(2,3)14-9-7-13(8-10-14)19(25)23-11-18(24)26-12-15-16(21)5-4-6-17(15)22/h4-10H,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUGOGHHYFWYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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